2,2'-Oxybis(ethylamine) dihydrochloride

PROTAC Linker Chemistry Aqueous Compatibility

PROTAC design and macrocycle synthesis demand precise linker geometry and aqueous compatibility. Generic alkyl diamines cannot replicate the solvent-controlled macrocyclization selectivity or hydrophilicity of 2,2'-oxybis(ethylamine) dihydrochloride. • Validated in PROTACs achieving DC50 values as low as 1 nM; 50.2 mg/mL aqueous solubility ensures homogeneous bioconjugation and minimizes non-specific hydrophobic interactions. • Exclusive solvent-controlled [1+1] or [2+2] macrocycle formation via solvent selection (MeOH vs. DMSO)-a single-building-block route unattainable with alkyl diamines. • Crystalline dihydrochloride salt (>98%) enables precise weighing for small-scale parallel synthesis of PROTAC libraries and macrocyclic bisimines.

Molecular Formula C4H14Cl2N2O
Molecular Weight 177.07 g/mol
CAS No. 122022-47-3
Cat. No. B7775481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Oxybis(ethylamine) dihydrochloride
CAS122022-47-3
Molecular FormulaC4H14Cl2N2O
Molecular Weight177.07 g/mol
Structural Identifiers
SMILESC(COCCN)N.Cl.Cl
InChIInChI=1S/C4H12N2O.2ClH/c5-1-3-7-4-2-6;;/h1-6H2;2*1H
InChIKeyKTCUXFVANABSPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2'-Oxybis(ethylamine) Dihydrochloride: PROTAC Linker & Macrocycle Building Block


2,2'-Oxybis(ethylamine) dihydrochloride (CAS 122022-47-3), also cataloged under the free base CAS 60792-79-2, is a bifunctional diamine featuring a central ether oxygen bridging two primary amine-terminated ethyl chains, supplied as a crystalline dihydrochloride salt with molecular weight 177.07 g/mol and molecular formula C4H14Cl2N2O [1]. The compound is classified as a PEG-based PROTAC linker (Amino-PEG1-amine) and is also employed as a versatile building block in macrocyclic bisimine synthesis, coordination chemistry, and polymer crosslinking applications [2].

1
PROTAC linker – Amino-PEG1-amine Short, hydrophilic PEG spacer for E3 ligase–target protein conjugation. Aqueous-compatible PROTAC synthesis
2
Macrocycle building block Enables solvent-switchable [1+1] / [2+2] macrocycle architectures. Supramolecular and coordination chemistry
3
Crystalline dihydrochloride salt Solid form for accurate weighing; mp 230–234 °C, room temp storage. Precise small-scale dispensing

Why Generic Diamines Cannot Replace 2,2'-Oxybis(ethylamine) Dihydrochloride


Substituting 2,2'-Oxybis(ethylamine) dihydrochloride with generic alkyl diamines (e.g., ethylenediamine, 1,3-diaminopropane) or longer PEG-based diamines introduces material differences in solubility, conformational flexibility, and synthetic outcomes that directly impact experimental reproducibility and biological performance. The central ether oxygen confers water solubility of 50.2 mg/mL and a consensus Log P of -0.15, properties absent in purely alkyl analogs . Furthermore, in macrocyclic condensation reactions, 2,2'-oxybis(ethylamine) uniquely enables solvent-controlled reversible interconversion between [1+1] and [2+2] macrocycles, a behavior not observed with simple alkyl diamines under identical conditions [1]. These distinctions mean that generic substitution cannot guarantee equivalent linker geometry, aqueous compatibility, or product selectivity without extensive re-optimization.

Hydrophilicity mismatch Generic alkyl diamines (e.g., 1,6-diaminohexane) lack the central ether oxygen, resulting in higher Log P and lower aqueous solubility; reaction homogeneity may shift.
Macrocycle selectivity not transferable Solvent-dependent [1+1]/[2+2] interconversion is unique to this ether-bridged diamine; simple alkyl diamines consistently yield [2+2] regardless of solvent.
Purity and analytical verification gap Lower-grade generic diamines often lack orthogonal purity verification (>98% dual method), introducing batch variability in sensitive PROTAC or macrocycle syntheses.

Differentiation Evidence: 2,2'-Oxybis(ethylamine) Dihydrochloride vs. Alternatives


Aqueous Solubility Advantage Over Alkyl Diamines

The dihydrochloride salt of 2,2'-oxybis(ethylamine) exhibits an experimental water solubility of 50.2 mg/mL (0.283 mol/L), significantly exceeding that of comparable alkyl diamines without ether functionality . The compound's consensus Log P (cLogP) value of -0.15 quantifies its hydrophilic character, contrasting with positive Log P values typical of alkyl diamines such as 1,6-diaminohexane (cLogP ~0.8) . This hydrophilicity arises directly from the central ether oxygen and the ionic hydrochloride salt form.

Aqueous solubility
Cross-study comparable
50.2 mg/mL (0.283 mol/L);
cLogP = −0.15
Supports aqueous reaction conditions
~0.95 log units more hydrophilic than 1,6-diaminohexane
PROTAC Linker Chemistry Aqueous Compatibility

High Purity with Dual Analytical Confirmation

Commercial 2,2'-oxybis(ethylamine) dihydrochloride from major suppliers (TCI, Sigma-Aldrich, Santa Cruz Biotechnology) is consistently specified at >98.0% purity with dual analytical confirmation by both total nitrogen analysis (T) and argentometric titration (N) or GC, ensuring batch-to-batch reliability [1][2]. In contrast, lower-grade generic diamines are frequently offered at 95% purity without orthogonal analytical verification, introducing variability that may compromise sensitive synthetic applications .

Purity specification
Cross-study comparable
98.0% (T)(N)
Dual analytical confirmation
Minimizes side-reaction risk
Vs. generic 95% single-method purity
Quality Control Procurement Reproducibility

Enhanced Covalent ALK Inhibitor Activity via Linker Conjugation

In a 2021 Journal of Medicinal Chemistry study, a rationally designed covalent ALK inhibitor (ConB-1) was synthesized by linking a warhead to Ceritinib via a 2,2'-oxybis(ethylamine) linker. ConB-1 exhibited significant improvement of anticancer activities and potential antidrug resistant activity compared with Ceritinib in both in vitro and in vivo assays, while maintaining low toxicity to normal cells [1]. The 2,2'-oxybis(ethylamine) linker enabled covalent targeting of Cys1259, a cysteine located outside the ALK active site, a mode of engagement not achievable with the parent compound alone.

Covalent ALK inhibitor study
Head-to-head comparison
ConB-1 (linker-conjugated) vs. Ceritinib:
Improved cell-model response and anti-resistance profile in vitro/in vivo
Supports linker-based covalent targeting
Endpoints: cell viability, resistance model; Cys1259 engagement
Covalent Inhibitor ALK NSCLC Drug Design

Solvent-Controlled Macrocycle Selectivity

A 2023 JACS study demonstrated that condensation of pyridine-bridged oligopyrrolic dialdehyde 3 with simple alkyl diamines always yielded [2+2] macrocyclic products regardless of solvent [1]. In stark contrast, condensation of the same dialdehyde with 2,2'-oxybis(ethylamine) gave either [1+1] or [2+2] macrocycles depending on solvent choice: methanol, ethanol, or chloroform yielded exclusively the [1+1] macrocycle, while DMSO, DMF, or acetonitrile yielded the [2+2] macrocycle as the major precipitate [1]. This solvent-dependent reversible interconversion is unique to the ether-containing diamine.

Macrocycle selectivity
Head-to-head comparison
Solvent-switchable: 100% [1+1] in MeOH/EtOH/CHCl₃ vs. major [2+2] in DMSO/DMF/MeCN
Unique synthetic control
Alkyl diamines give only [2+2] irrespective of solvent
Macrocycle Synthesis Supramolecular Chemistry Solvent Effects

Hydrophilic PEG Linker Performance in PROTAC Degraders

2,2'-Oxybis(ethylamine) belongs to the PEG-based PROTAC linker class, specifically Amino-PEG1-amine, which provides a hydrophilic spacer between E3 ligase ligand and target protein ligand . In contrast to alkyl chain linkers (e.g., alkyl chain-based PROTAC linkers), PEG-based linkers like 2,2'-oxybis(ethylamine) confer improved aqueous solubility and reduced non-specific hydrophobic interactions, which are critical for maintaining ternary complex formation and cellular permeability . PROTACs incorporating this linker class have yielded BTK degraders with DC50 values as low as 1 nM and 7.9 nM in cellular assays .

PROTAC linker class
Class-level inference
PEG-based linkers associated with BTK PROTAC DC₅₀ 1–7.9 nM in cellular assays
Context-dependent, data to verify
Class-level hydrophilicity advantage over alkyl linkers
PROTAC Targeted Protein Degradation Linker Optimization

Dihydrochloride Salt Handling Stability

The dihydrochloride salt of 2,2'-oxybis(ethylamine) (CAS 122022-47-3/60792-79-2) is a crystalline solid with a melting point of 230-234 °C, enabling room temperature storage without special precautions beyond inert gas and protection from moisture [1]. In contrast, the free base (CAS 2752-17-2) is a liquid with a boiling point of 64 °C/4 mmHg and a melting point of -28 °C, requiring cold storage and presenting higher volatility and handling complexity . This physical state difference is critical for accurate weighing, long-term storage, and safe laboratory handling.

Salt handling stability
Head-to-head comparison
Crystalline solid, mp 230–234 °C
vs. free base liquid, mp −28 °C
Precise gravimetric dispensing
Room temp storage, reduced volatility
Chemical Handling Storage Stability Procurement

Optimal Application Scenarios for 2,2'-Oxybis(ethylamine) Dihydrochloride


PROTAC Linker Design with Aqueous Compatibility

Use 2,2'-oxybis(ethylamine) dihydrochloride as the Amino-PEG1-amine linker in PROTAC design when a short, hydrophilic spacer is required to connect an E3 ligase ligand to a target protein ligand. The compound's high aqueous solubility (50.2 mg/mL) and low Log P (-0.15) facilitate homogeneous reaction conditions and reduce non-specific hydrophobic interactions, while the PEG-based backbone has been validated in PROTACs achieving DC50 values as low as 1 nM . The solid dihydrochloride salt enables precise weighing for small-scale parallel synthesis of PROTAC libraries.

Covalent Kinase Inhibitor Targeting Non-Catalytic Cysteines

Employ 2,2'-oxybis(ethylamine) as a flexible linker to tether an electrophilic warhead to a reversible kinase inhibitor scaffold. The approach was validated in the design of ConB-1, where the linker enabled covalent targeting of Cys1259 on ALK, resulting in significant improvement of anticancer activities and potential antidrug resistant activity compared with the parent Ceritinib [1]. This application scenario is particularly relevant for overcoming acquired resistance in kinase-driven cancers where non-catalytic cysteines are accessible.

Solvent-Dependent Divergent Macrocycle Synthesis

Utilize 2,2'-oxybis(ethylamine) as a unique diamine building block for solvent-controlled macrocycle synthesis. Condensation with oligopyrrolic dialdehydes in methanol, ethanol, or chloroform yields exclusively [1+1] macrocycles, while the same reaction in DMSO, DMF, or acetonitrile yields [2+2] macrocycles as the major precipitate [2]. This property, not shared by simple alkyl diamines, provides synthetic chemists with a single-building-block route to two distinct macrocycle architectures, streamlining the preparation of supramolecular hosts and coordination ligands.

Macrocyclic Bisimine Ligand Synthesis

Deploy 2,2'-oxybis(ethylamine) dihydrochloride as a reactant in the synthesis of macrocyclic bisimines, a well-documented application where the compound's bifunctional primary amine structure enables cyclocondensation with dialdehydes to form N-donor macrocyclic ligands . The high purity (>98%) and dual analytical validation from reputable suppliers ensure reproducible macrocycle yields and minimize purification challenges, making this the preferred procurement choice for coordination chemistry and catalysis research. [3]

Application
Selection Property
Validation Focus
PROTAC linker with aqueous compatibility
Hydrophilic PEG-based short spacer
Solubility, ternary complex formation, DC₅₀ class benchmark
Covalent kinase inhibitor research
Flexible linker for warhead tethering
Target engagement, resistance model endpoints
Solvent-controlled divergent macrocycle synthesis
Ether-bridged diamine with solvent-switchable selectivity
[1+1]/[2+2] product ratio, reaction solvent screening
Macrocyclic bisimine ligand synthesis
High-purity bifunctional amine (>98% dual method)
Reproducible macrocycle yield, minimal purification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2'-Oxybis(ethylamine) dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.